molecular formula C13H13NO B181316 alpha-Phenylpyridine-2-ethanol CAS No. 2294-74-8

alpha-Phenylpyridine-2-ethanol

Cat. No. B181316
CAS RN: 2294-74-8
M. Wt: 199.25 g/mol
InChI Key: NPVKVVBMSCQGAS-UHFFFAOYSA-N
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Patent
US04259969

Procedure details

A solution of 4.65 grams (0.05 mole) of 2-picoline in 40 milliliters of ether was added, with stirring, to a solution of phenyllithium (0.05 mole) in 30 milliliters of benzene diluted with 50 milliliters of ether. The solution was refluxed for 1 hour and then cooled to 0° C.; a solution of 5.3 grams (0.05 mole) of benzaldehyde in 30 milliliters of ether was added slowly at 0° C. The reaction mixture was stirred at room temperature for 30 minutes. Water was added, and the organic layer was separated and washed with water. Methylene chloride (100 milliliters) was added; the solution was dried over magnesium sulfate and evaporated under reduced pressure to give a solid. The solid was stirred with 50 milliliters of ether, filtered, and washed with 20 milliliters of ether to give 4.1 grams (40%) of virtually pure product. Recrystallization from 1:1 hexane-acetone gave plates, m.p. 105°-107° C. (Lit. m.p., 110° C., Beyerman, H. C., W. Eveleens, and Y. M. F. Muller, Rec. Trav. Chim., 75, 1956, p. 63).
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:7].C1([Li])C=CC=CC=1.[CH:15](=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.O>CCOCC.C1C=CC=CC=1>[OH:22][CH:15]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH2:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1

Inputs

Step One
Name
Quantity
4.65 g
Type
reactant
Smiles
N1=C(C=CC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
Methylene chloride (100 milliliters) was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 20 milliliters of ether
CUSTOM
Type
CUSTOM
Details
to give 4.1 grams (40%) of virtually pure product
CUSTOM
Type
CUSTOM
Details
Recrystallization from 1:1 hexane-acetone
CUSTOM
Type
CUSTOM
Details
gave plates, m.p. 105°-107° C. (Lit. m.p., 110° C., Beyerman, H. C., W. Eveleens, and Y. M. F. Muller, Rec. Trav. Chim., 75, 1956, p. 63)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC(CC1=NC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.